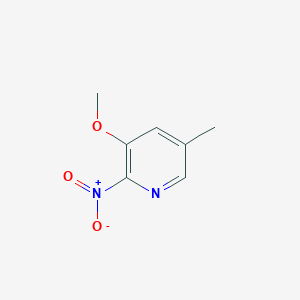
3-Methoxy-5-methyl-2-nitropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methoxy-5-methyl-2-nitropyridine is a heterocyclic organic compound that belongs to the class of nitropyridines It is characterized by the presence of a methoxy group at the 3-position, a methyl group at the 5-position, and a nitro group at the 2-position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-methyl-2-nitropyridine can be achieved through several methods. One common approach involves the nitration of 3-hydroxy-5-methylpyridine. The nitration reaction typically uses nitric acid as the nitrating agent and sulfuric acid as the catalyst. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent over-nitration .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the industrial process may incorporate purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
化学反应分析
Types of Reactions
3-Methoxy-5-methyl-2-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group at the 2-position makes the compound susceptible to nucleophilic aromatic substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methyl group at the 5-position can undergo oxidation to form a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as potassium fluoride and crown ethers can facilitate the substitution reaction.
Reduction: Catalysts like palladium on carbon (Pd/C) or metal hydrides such as lithium aluminum hydride (LiAlH4) are commonly used for the reduction of the nitro group.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are effective oxidizing agents for converting the methyl group to a carboxylic acid.
Major Products Formed
Nucleophilic Substitution: The major product is the corresponding fluoropyridine derivative.
Reduction: The major product is 3-methoxy-5-methyl-2-aminopyridine.
Oxidation: The major product is 3-methoxy-5-carboxy-2-nitropyridine.
科学研究应用
3-Methoxy-5-methyl-2-nitropyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity makes it useful in studying nucleophilic aromatic substitution reactions.
Biology: The compound can be used in the development of fluorescent probes for biological imaging due to its potential to undergo specific chemical modifications.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with antimicrobial or anticancer properties.
Industry: It can be used in the synthesis of agrochemicals and dyes, where its unique chemical properties are advantageous.
作用机制
The mechanism of action of 3-Methoxy-5-methyl-2-nitropyridine in various reactions involves the interaction of its functional groups with specific reagents. For example, in nucleophilic substitution reactions, the nitro group acts as an electron-withdrawing group, making the pyridine ring more susceptible to attack by nucleophiles. The methoxy group can also influence the electron density of the ring, affecting the reactivity and selectivity of the compound in different reactions .
相似化合物的比较
Similar Compounds
3-Methoxy-2-nitropyridine: Similar structure but lacks the methyl group at the 5-position.
3-Methyl-2-nitropyridine: Similar structure but lacks the methoxy group at the 3-position.
5-Methyl-2-nitropyridine: Similar structure but lacks the methoxy group at the 3-position.
Uniqueness
3-Methoxy-5-methyl-2-nitropyridine is unique due to the presence of both methoxy and methyl groups, which influence its chemical reactivity and potential applications. The combination of these substituents can enhance the compound’s stability and reactivity in specific reactions, making it a valuable compound for research and industrial applications.
属性
分子式 |
C7H8N2O3 |
|---|---|
分子量 |
168.15 g/mol |
IUPAC 名称 |
3-methoxy-5-methyl-2-nitropyridine |
InChI |
InChI=1S/C7H8N2O3/c1-5-3-6(12-2)7(8-4-5)9(10)11/h3-4H,1-2H3 |
InChI 键 |
OZPNRPYUMGGTMP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(N=C1)[N+](=O)[O-])OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


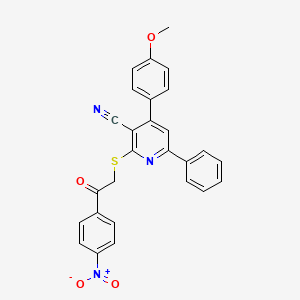
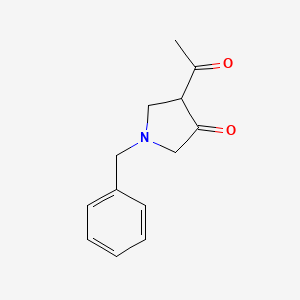
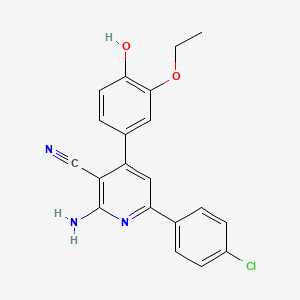
![5-(1-(1-Methylpiperidin-4-yl)-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11776034.png)
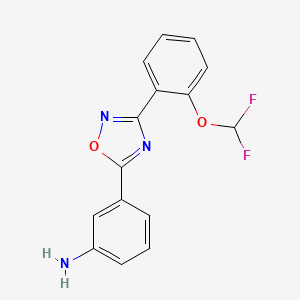
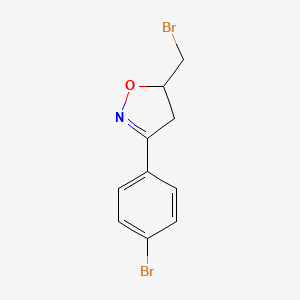
![5,5-Difluoro-4,5,6,6A-tetrahydro-3AH-cyclopenta[D]isoxazole-3-carbaldehyde](/img/structure/B11776052.png)

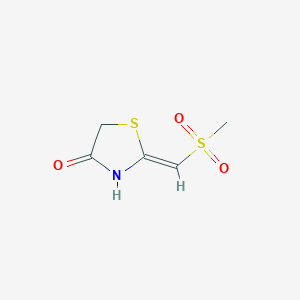
![1-(2-Isopropylpyrazolo[1,5-a]pyrazin-3-yl)-2-methylpropan-1-amine](/img/structure/B11776061.png)
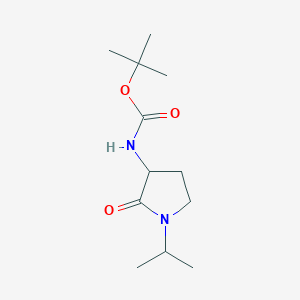
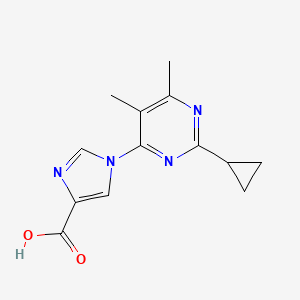
![3-amino-N-(5-chloro-2-methoxyphenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11776080.png)
![3-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylsulfamoyl]benzenesulfonyl fluoride](/img/structure/B11776093.png)
